molecular formula C15H18N2O2 B11859590 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate

Cat. No.: B11859590
M. Wt: 258.32 g/mol
InChI Key: PNXZBYZJFQNPKV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a naphthalene ring, which is known for its stability and aromaticity, combined with a dimethylaminoethyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety, which can exhibit strong fluorescence.

    Medicine: Explored for its potential as a drug candidate or a drug delivery agent, leveraging its ability to interact with biological molecules.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a naphthalene ring.

    Naphthalen-1-yl isocyanate: Shares the naphthalene moiety but lacks the dimethylaminoethyl group.

    Dimethylaminoethyl chloride: Contains the dimethylaminoethyl group but lacks the naphthalene and carbamate functionalities.

Uniqueness

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is unique due to the combination of its naphthalene ring, which provides aromatic stability and potential fluorescence, and its carbamate group, which offers reactivity towards nucleophiles. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H18N2O2/c1-17(2)10-11-19-15(18)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,16,18)

InChI Key

PNXZBYZJFQNPKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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